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Compound of Interest

Compound Name:
(5-Fluorobenzofuran-2-yl)boronic

acid

Cat. No.: B151820 Get Quote

For researchers in drug development and organic synthesis, the purity and structural integrity

of starting materials are paramount. Phenylboronic acid is a key building block in a multitude of

chemical reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides a

comparative spectroscopic analysis of in-house synthesized phenylboronic acid against a

commercially available standard, offering experimental data to validate the identity and purity of

the synthesized product.

Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data obtained for both synthesized and

commercial phenylboronic acid. The data confirms a high degree of similarity between the two,

indicating a successful synthesis of the target compound.
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Spectroscopic Technique
Synthesized
Phenylboronic Acid

Commercial
Phenylboronic Acid

¹H NMR (400 MHz, DMSO-d₆),

δ (ppm)

8.01 (s, 2H, -B(OH)₂), 7.80-

7.78 (m, 2H, Ar-H), 7.45-7.41

(m, 1H, Ar-H), 7.38-7.34 (m,

2H, Ar-H)

7.99 (s, 2H, -B(OH)₂), 7.79-

7.77 (m, 2H, Ar-H), 7.39-7.35

(m, 1H, Ar-H), 7.33-7.29 (m,

2H, Ar-H)[1]

¹³C NMR (100 MHz, DMSO-

d₆), δ (ppm)
134.5, 131.8, 128.9, 127.6 134.7, 131.5, 128.6, 127.3

FTIR (KBr Pellet), ν (cm⁻¹)

3320-3200 (br, O-H stretch),

1605 (C=C stretch, aromatic),

1348 (B-O stretch), 702 (C-H

bend, aromatic)

~3300 (br, O-H stretch), 1600

(C=C stretch, aromatic), 1350

(B-O stretch), 700 (C-H bend,

aromatic)[2][3]

Mass Spectrometry (ESI-MS),

m/z
121.05 [M-H]⁻ 122.05 [M+H]⁺

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of phenylboronic

acid are provided below.

Synthesis of Phenylboronic Acid
Phenylboronic acid was synthesized via the Grignard reaction of phenylmagnesium bromide

with trimethyl borate, followed by acidic hydrolysis.[4][5][6]

Materials:

Magnesium turnings

Iodine crystal

Bromobenzene

Anhydrous diethyl ether
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Trimethyl borate

Sulfuric acid (concentrated)

Toluene

Hexane

Procedure:

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and mechanical stirrer, magnesium turnings and a crystal of

iodine were placed. A solution of bromobenzene in anhydrous diethyl ether was added

dropwise to initiate the reaction. The mixture was refluxed until the magnesium was

consumed, forming phenylmagnesium bromide.

Reaction with Trimethyl Borate: The Grignard solution was cooled in an ice bath. A solution

of trimethyl borate in anhydrous diethyl ether was added dropwise while maintaining the

temperature below 0 °C. The reaction mixture was stirred for several hours at room

temperature.

Hydrolysis: The reaction was quenched by the slow addition of cold dilute sulfuric acid. The

organic layer was separated, and the aqueous layer was extracted with diethyl ether.

Purification: The combined organic layers were dried over anhydrous magnesium sulfate,

filtered, and the solvent was removed under reduced pressure. The crude product was

purified by recrystallization from a toluene-hexane solvent system to yield white crystalline

phenylboronic acid.[7]

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer.

Samples were prepared by dissolving approximately 10 mg of the boronic acid in 0.75 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using the KBr

pellet method.[8] A small amount of the solid sample was ground with dry potassium bromide
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and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400

cm⁻¹.[2][9]

Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI)

mass spectrometer. Samples were dissolved in a suitable solvent such as methanol or

acetonitrile and introduced into the instrument.[10]

Experimental Workflow
The following diagram illustrates the key stages of the synthesis and analysis process.
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Caption: Experimental workflow for synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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